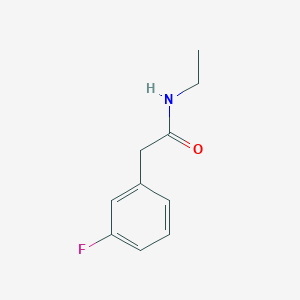

N-ethyl-2-(3-fluorophenyl)acetamide

Descripción

N-ethyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a 3-fluorophenyl substituent at the α-carbon of the acetamide backbone.

Propiedades

IUPAC Name |

N-ethyl-2-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZMJMPODUEXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural analogs of N-ethyl-2-(3-fluorophenyl)acetamide vary in substituents on the phenyl ring, nitrogen substituents, and additional functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities.

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide (): The fluorine atom is at the phenyl ring’s 2-position instead of 3. The bulky 3,3-dimethylbutan-2-yl group on nitrogen may reduce solubility compared to the ethyl group in the original compound. No biological data reported, but steric effects could hinder receptor interactions .

- (E)-N-(2-(3-fluorostyryl)phenyl)acetamide (): Features a styryl group (C=C) conjugated to the phenyl ring, introducing rigidity.

Methoxyphenyl Derivatives

Nitrogen Substituent Variations

2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ) :

- Replaces the ethyl group with a thiadiazole-sulfanyl group.

- Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM), attributed to the thiadiazole’s ability to disrupt cell cycle progression .

- Higher polarity compared to the ethyl-substituted original compound may improve aqueous solubility.

- N-ethyl-2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (): Dual substitution on nitrogen (ethyl and thiadiazolyl groups) creates steric hindrance. Molecular weight: 353.44 g/mol vs.

Hybrid Structures with Heterocycles

- Chloro and fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration .

Table 1: Key Comparisons of N-ethyl-2-(3-fluorophenyl)acetamide and Analogs

Physicochemical Trends

- Lipophilicity : Ethyl and fluorophenyl groups in the original compound balance lipophilicity, whereas thiadiazole or benzothiazole derivatives (e.g., ) exhibit higher polarity or molecular weight.

- Solubility : Sulfanyl and heterocyclic groups (e.g., thiadiazole in ) may improve water solubility compared to alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.